

Flovagatran (TGN 255): A Technical Overview of a Novel Direct Thrombin Inhibitor

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Compound of Interest

Compound Name: Flovagatran sodium

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Introduction

Flovagatran (formerly TGN 255) is a potent, reversible, and direct inhibitor of thrombin, a key enzyme in the coagulation cascade. Initially developed by Trigen Holdings AG, Flovagatran reached late-stage clinical development with the initiation of a Phase III program. Despite its promising preclinical and early clinical profile, the development of Flovagatran was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of Flovagatran, consolidating available quantitative data, experimental methodologies, and key pathway interactions.

Core Data Summary

In Vitro and In Vivo Potency

Parameter	Value	Species/Matrix	Source
Thrombin Inhibition (Ki)	9 nM	N/A	(--INVALID-LINK--)
Thrombin Time (doubling concentration)	960 nM	Human Plasma	[1](--INVALID-LINK--)

Canine Pharmacodynamic and Plasma Concentration Data

A study in a canine model of cardiopulmonary bypass (CPB) provided key insights into the pharmacodynamics of Flovagatran and its active metabolite, TRI 50c.[2]

Dosing Regimen	Mean Plasma Concentration of TRI 50c	Outcome
High Dose: 5 mg/kg bolus + 20 mg/kg/h infusion	20.6 µg/mL	Elevated pharmacodynamic markers, but associated with hemorrhagic and paradoxical thrombogenic effects.
Low Dose: 2.5 mg/kg bolus + 10 mg/kg/h infusion	Not Reported	Effective anticoagulation with minimal post-operative blood loss.

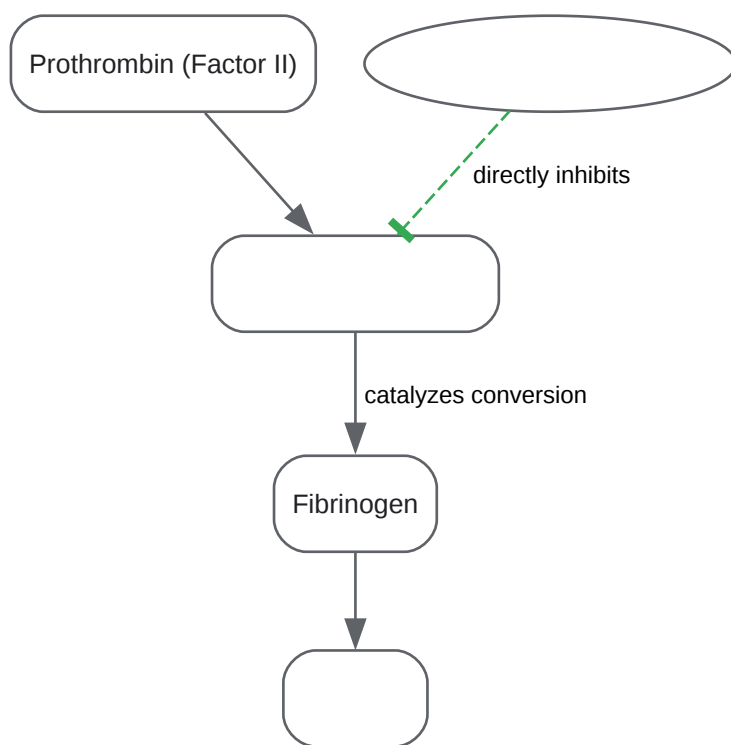
Note: Detailed pharmacokinetic parameters such as half-life, clearance, and volume of distribution for Flovagatran and its active metabolite TRI 50c in humans are not publicly available.

Mechanism of Action: Direct Thrombin Inhibition

Flovagatran exerts its anticoagulant effect by directly binding to the active site of thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. Unlike indirect thrombin inhibitors, such as heparin, its action is independent of antithrombin. This direct inhibition is reversible, allowing for a potentially more controlled anticoagulant effect.

Signaling Pathway: The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. Thrombin plays a central role in this process by amplifying its own production and catalyzing the final step of fibrin formation. Flovagatran's inhibition of thrombin effectively blocks this final common pathway.



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Flovagatran's direct inhibition of Thrombin (Factor IIa).

Experimental Protocols

In Vitro Thrombin Inhibition Assay (General Protocol)

The determination of the inhibitory constant (K_i) of Flovagatran against thrombin would have been performed using a chromogenic or fluorogenic substrate-based assay. The following is a generalized protocol based on standard laboratory practices for this type of assessment.

Objective: To determine the concentration of Flovagatran required to inhibit thrombin activity by 50% (IC_{50}) and to subsequently calculate the K_i .

Materials:

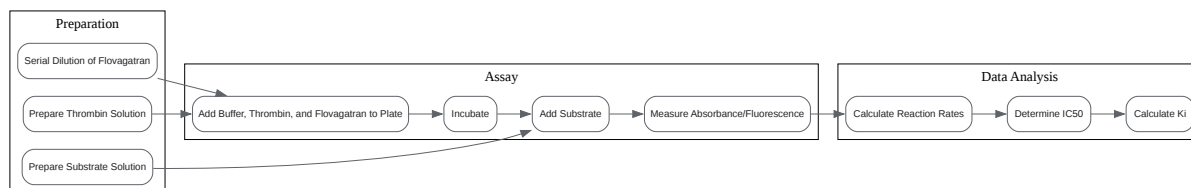
- Purified human α -thrombin
- A specific chromogenic or fluorogenic thrombin substrate (e.g., S-2238 or a fluorogenic peptide substrate)

- Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)
- Flovagatran (TGN 255) stock solution of known concentration
- 96-well microtiter plates
- Microplate reader capable of measuring absorbance or fluorescence

Procedure:

- A stock solution of Flovagatran is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.
- In the wells of a 96-well plate, the assay buffer, a fixed concentration of human thrombin, and varying concentrations of Flovagatran (or vehicle control) are added.
- The plate is incubated for a predetermined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.
- The reaction is initiated by the addition of the chromogenic or fluorogenic substrate to each well.
- The microplate reader is used to measure the change in absorbance or fluorescence over time, which is proportional to the rate of substrate cleavage by thrombin.
- The rate of reaction for each concentration of Flovagatran is calculated and compared to the control (no inhibitor).
- The IC₅₀ value is determined by plotting the percentage of thrombin inhibition against the logarithm of the Flovagatran concentration and fitting the data to a dose-response curve.
- The K_i is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration of the substrate used in the assay.

Experimental Workflow: In Vitro Thrombin Inhibition Assay



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References

- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Inhibition of human thrombin by the constituents of licorice: inhibition kinetics and mechanistic insights through in vitro and in silico studies - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09203J [pubs.rsc.org]
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